molecular formula C20H24N2O3S B2924305 3,4-dimethyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide CAS No. 954608-92-5

3,4-dimethyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2924305
CAS No.: 954608-92-5
M. Wt: 372.48
InChI Key: KXUXVNWOMDAMCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3,4-dimethyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide” is a chemical compound with the molecular formula C20H24N2O3S. It belongs to the class of benzene sulfonamides. The pyrrolidine ring in its structure is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Scientific Research Applications

Synthesis and Applications in Chemical Biology and Medicinal Chemistry

  • Synthesis of Novel Derivatives

    Research has shown that derivatives of the compound, such as 4-(5-Amino-4-cyano-1-p-tolyl-1H-pyrrol-3-yl)-N,N-dimethyl-benzenesulfonamide, have been synthesized and converted into several pyrrolo[2,3-d]pyrimidin-5-yl)-N,N-dimethyl-benzenesulfonamide derivatives. These derivatives were further processed into various compounds demonstrating significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi, suggesting their potential in developing new antimicrobial agents (Hassan et al., 2009).

  • Antifungal Activity

    Another study focused on the synthesis of novel triazepines, pyrimidines, and azoles using N-{(E)-(dimethylamino)methylidenearbamothioyl}-4-toluenesulfonamide as a precursor. These newly synthesized compounds exhibited good antifungal activity, highlighting the versatility of the base compound in generating biologically active molecules (Khodairy et al., 2016).

  • Photodynamic Therapy for Cancer Treatment

    The development of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing a Schiff base has been reported. These compounds exhibit high singlet oxygen quantum yields, making them potent candidates for Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

  • Carbonic Anhydrase Inhibition

    A study synthesized benzenesulfonamides bearing methyl groups and a pyrrolidinone moiety, which were tested as inhibitors of human carbonic anhydrase isoforms. These compounds demonstrated selective inhibition towards specific isoforms, indicating potential for the development of targeted therapeutics (Vaškevičienė et al., 2019).

  • Antidiabetic Activity

    Sulfonylurea derivatives of 3,5-disubstituted pyrazoles, prepared from a similar structural framework, have been evaluated for hypoglycemic (antidiabetic) activity. Some compounds in this series displayed significant antidiabetic effects, underscoring the therapeutic potential of such derivatives (Soliman, 1979).

Properties

IUPAC Name

3,4-dimethyl-N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-14-4-7-18(8-5-14)22-13-17(11-20(22)23)12-21-26(24,25)19-9-6-15(2)16(3)10-19/h4-10,17,21H,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUXVNWOMDAMCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.